molecular formula C22H23N3O6 B11478732 N'-[(E)-(4-ethoxyphenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11478732
M. Wt: 425.4 g/mol
InChI Key: BZVGNWSULDEMPN-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and hydrazides, which undergo condensation reactions under controlled conditions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pH settings to optimize yield and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides or other higher oxidation state compounds.

    Reduction: Conversion to lower oxidation state compounds.

    Substitution: Replacement of functional groups with other groups.

    Condensation: Formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions may introduce new substituents into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The compound may exert its effects through mechanisms such as inhibition, activation, or modulation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE include other oxazole derivatives with different substituents. Examples include:

  • 4-Methyl-5-phenyl-2-oxazolecarboxylic acid
  • 5-(4-Methoxyphenyl)-4-methyl-2-oxazolecarboxylic acid
  • 4,5-Dihydro-5-(4-methoxyphenyl)-4-methyl-2-oxazolecarboxylic acid

Uniqueness

The uniqueness of N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H23N3O6/c1-4-28-16-7-5-14(6-8-16)11-23-24-22(26)19-13(2)20(31-25-19)15-9-17(27-3)21-18(10-15)29-12-30-21/h5-11,13,20H,4,12H2,1-3H3,(H,24,26)/b23-11+

InChI Key

BZVGNWSULDEMPN-FOKLQQMPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NOC(C2C)C3=CC4=C(C(=C3)OC)OCO4

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=NOC(C2C)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.